molecular formula C26H22ClNO4S B11638024 (5Z)-3-(4-chlorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11638024
M. Wt: 480.0 g/mol
InChI Key: XGKBOEAEUFBHBQ-OYKKKHCWSA-N
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Description

The compound “(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE” is a synthetic organic molecule that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Thiazolidinedione Ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired double bonds.

Industrial Production Methods

Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds or the thiazolidinedione ring, resulting in the formation of saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, thiazolidinedione derivatives are known for their potential as anti-inflammatory and anti-cancer agents. This compound may be investigated for similar activities.

Medicine

In medicine, thiazolidinediones are often explored for their potential as therapeutic agents in the treatment of diseases such as diabetes and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern, which may confer distinct biological activities or reactivity compared to other thiazolidinediones.

Properties

Molecular Formula

C26H22ClNO4S

Molecular Weight

480.0 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H22ClNO4S/c1-17-3-5-19(6-4-17)16-32-22-12-9-20(13-23(22)31-2)14-24-25(29)28(26(30)33-24)15-18-7-10-21(27)11-8-18/h3-14H,15-16H2,1-2H3/b24-14-

InChI Key

XGKBOEAEUFBHBQ-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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